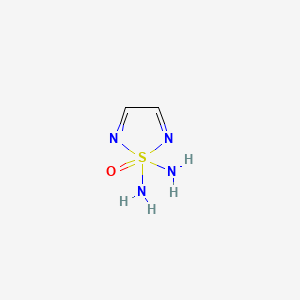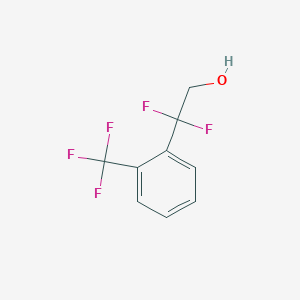
A-(diethoxyphosphinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-(diethoxyphosphinyl)-, methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular ester is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
A-(diethoxyphosphinyl)-, methyl ester can be synthesized through the esterification of carboxylic acids with alcohols in the presence of an acid catalyst. Common methods include:
Fischer Esterification: This involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
化学反応の分析
Types of Reactions
A-(diethoxyphosphinyl)-, methyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Acid or base catalysts like sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
科学的研究の応用
A-(diethoxyphosphinyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of A-(diethoxyphosphinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modifying enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Uniqueness
A-(diethoxyphosphinyl)-, methyl ester is unique due to its specific ester linkage and the presence of the diethoxyphosphinyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications compared to other esters.
特性
分子式 |
C13H18BrO5P |
|---|---|
分子量 |
365.16 g/mol |
IUPAC名 |
methyl 2-bromo-2-diethoxyphosphoryl-2-phenylacetate |
InChI |
InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)13(14,12(15)17-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChIキー |
KKKIFIGDWBVMTO-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C1=CC=CC=C1)(C(=O)OC)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)











